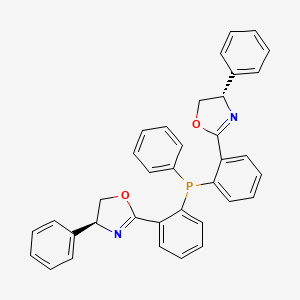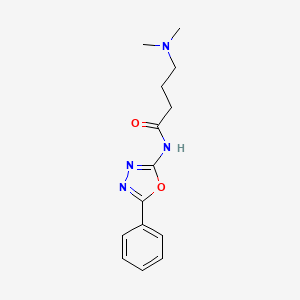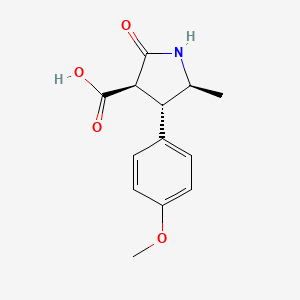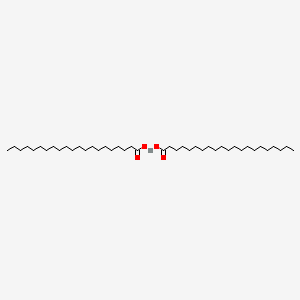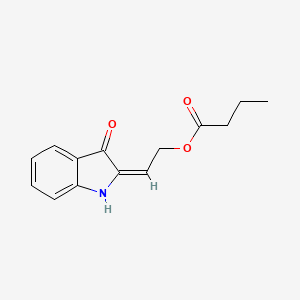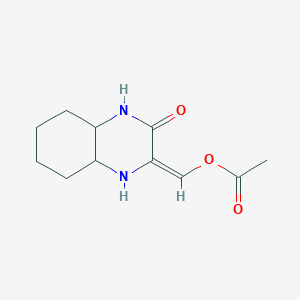
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate is a complex organic compound with a unique structure that includes a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate typically involves the acylation of quinoxalin-2(1H)-ones. One method includes the direct C3–H acylation of quinoxalin-2(1H)-ones with α-oxocarboxylic acids under thermal conditions promoted by PIDA (phenyliodine diacetate). This reaction proceeds via a radical process and can be achieved in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions, particularly at the C3 position of the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peroxides or other oxygen donors.
Reducing agents: Such as hydrogen gas or metal hydrides.
Substitution reagents: Such as alkyl halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, C3 alkylation of quinoxalin-2(1H)-ones can be achieved using unactivated alkyl iodides under visible-light-promoted conditions .
Scientific Research Applications
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate has several scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of (3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its derivatives have been shown to interact with enzymes and receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: A closely related compound with similar chemical properties and reactivity.
3-Arylated quinoxalin-2(1H)-one: Another derivative with distinct biological activities.
Quinoxalin-2(1H)-one derivatives: Various derivatives with modifications at different positions on the quinoxaline ring
Uniqueness
(3-Oxooctahydroquinoxalin-2(1H)-ylidene)methyl acetate is unique due to its specific structure, which allows for a wide range of chemical reactions and potential applications. Its ability to undergo direct C3-functionalization makes it particularly valuable for developing new synthetic methodologies and exploring its biological activities.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
[(E)-(3-oxo-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-ylidene)methyl] acetate |
InChI |
InChI=1S/C11H16N2O3/c1-7(14)16-6-10-11(15)13-9-5-3-2-4-8(9)12-10/h6,8-9,12H,2-5H2,1H3,(H,13,15)/b10-6+ |
InChI Key |
HZCJSNZZPHRHSL-UXBLZVDNSA-N |
Isomeric SMILES |
CC(=O)O/C=C/1\C(=O)NC2CCCCC2N1 |
Canonical SMILES |
CC(=O)OC=C1C(=O)NC2CCCCC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


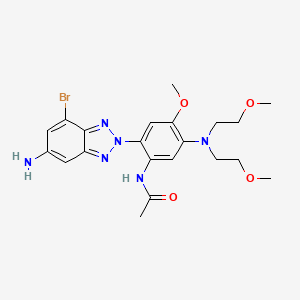
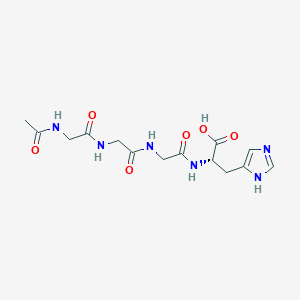
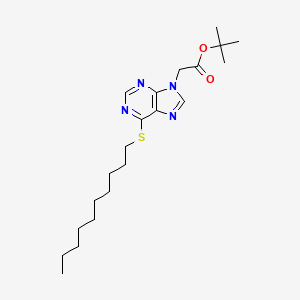
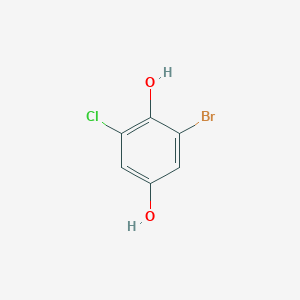
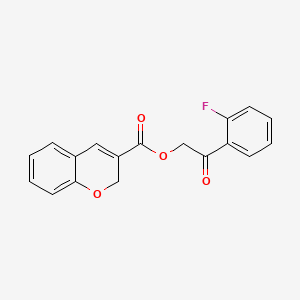
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12934274.png)
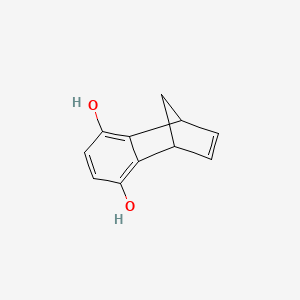

![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
